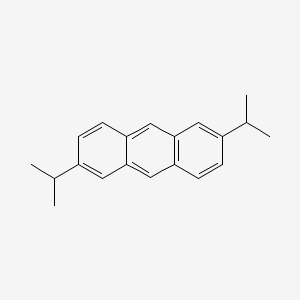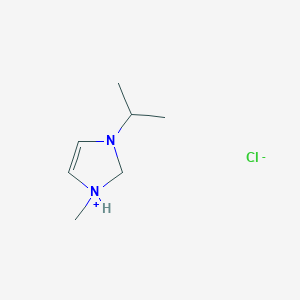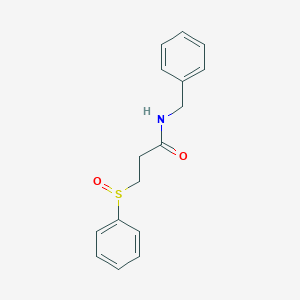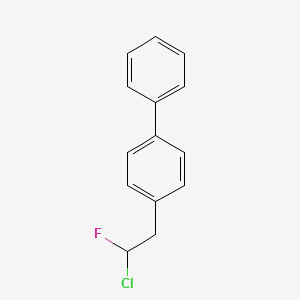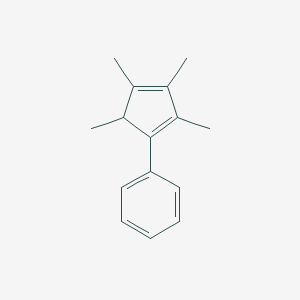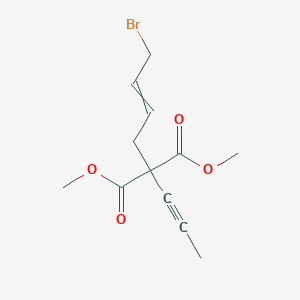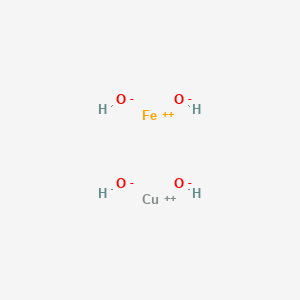
Copper(2+) iron(2+) hydroxide (1/1/4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(2+) iron(2+) hydroxide (1/1/4) is a compound that consists of copper, iron, and hydroxide ions in a specific stoichiometric ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper(2+) iron(2+) hydroxide can be synthesized through the reaction of copper(II) salts and iron(II) salts with a strong base such as sodium hydroxide. The reaction typically involves mixing aqueous solutions of copper(II) sulfate and iron(II) sulfate with sodium hydroxide, resulting in the precipitation of copper(2+) iron(2+) hydroxide.
Industrial Production Methods
Industrial production of copper(2+) iron(2+) hydroxide may involve large-scale precipitation reactions using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, concentration, and pH.
Análisis De Reacciones Químicas
Types of Reactions
Copper(2+) iron(2+) hydroxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions where copper and iron ions change their oxidation states.
Substitution Reactions: Hydroxide ions in the compound can be substituted by other anions under certain conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the iron(II) ions to iron(III) ions.
Reducing Agents: Sodium borohydride can reduce copper(II) ions to copper(I) ions.
Acids and Bases: Strong acids like hydrochloric acid can dissolve the compound, while strong bases like sodium hydroxide can precipitate it.
Major Products Formed
Oxidation: Oxidation of iron(II) ions results in iron(III) hydroxide.
Reduction: Reduction of copper(II) ions results in copper(I) hydroxide or metallic copper.
Aplicaciones Científicas De Investigación
Copper(2+) iron(2+) hydroxide has several scientific research applications:
Catalysis: It can act as a catalyst in various chemical reactions, including organic synthesis and environmental remediation.
Material Science: The compound is used in the development of advanced materials with specific magnetic and electronic properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Environmental Science: It is studied for its ability to remove heavy metals and other contaminants from water.
Mecanismo De Acción
The mechanism by which copper(2+) iron(2+) hydroxide exerts its effects involves the interaction of copper and iron ions with molecular targets. For example, in catalysis, the compound can facilitate electron transfer reactions. In antimicrobial applications, the release of copper and iron ions can disrupt microbial cell membranes and interfere with essential cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) hydroxide: Cu(OH)₂, known for its use as a fungicide and pigment.
Iron(II) hydroxide: Fe(OH)₂, used in water treatment and as a precursor to other iron compounds.
Copper(II) iron(III) oxide: CuFe₂O₄, a mixed metal oxide with magnetic properties.
Uniqueness
Copper(2+) iron(2+) hydroxide is unique due to its specific combination of copper and iron ions, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
116845-61-5 |
|---|---|
Fórmula molecular |
CuFeH4O4 |
Peso molecular |
187.42 g/mol |
Nombre IUPAC |
copper;iron(2+);tetrahydroxide |
InChI |
InChI=1S/Cu.Fe.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
Clave InChI |
QQCPOMLEZBZOHN-UHFFFAOYSA-J |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[Fe+2].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate](/img/structure/B14287635.png)
![4-[2-(4-tert-Butylphenyl)ethoxy]thieno[2,3-d]pyrimidine](/img/structure/B14287646.png)


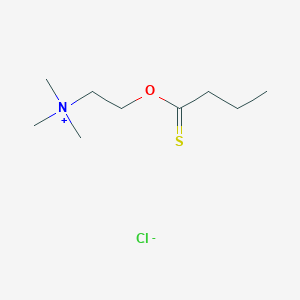
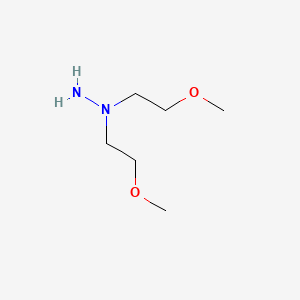
![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)
